5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid
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Overview
Description
5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid is a complex organic compound with a unique spirocyclic structure.
Preparation Methods
The synthesis of 5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid involves several steps. One common method includes the regioselective introduction and transformation of substituents at the C1 carbon of N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane . This process often involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The major products formed from these reactions are often β-amino acids with constrained conformational freedom, which can form oligomers with definite secondary structures .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of β-amino acids and other complex molecules . Additionally, it is used in the industry for the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid involves its ability to act as a conformationally constrained β-amino acid precursor . This allows it to form oligomers with definite secondary structures, which can interact with specific molecular targets and pathways in biological systems . The exact molecular targets and pathways involved are still under investigation, but its unique spirocyclic structure is believed to play a key role in its biological activity .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid stands out due to its unique spirocyclic structure and the presence of two fluorine atoms at the C2 position . Similar compounds include N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane and other C1-substituted 2-azabicyclo[2.1.1]hexanes .
Properties
Molecular Formula |
C11H15F2NO4 |
---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.3]hexane-1-carboxylic acid |
InChI |
InChI=1S/C11H15F2NO4/c1-9(2,3)18-8(17)14-4-10(5-14)6(7(15)16)11(10,12)13/h6H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
HKQYZAFDQDPDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(C2(F)F)C(=O)O |
Origin of Product |
United States |
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